molecular formula C11H18SSi B082204 Silane, trimethyl(phenethylthio)- CAS No. 14856-80-5

Silane, trimethyl(phenethylthio)-

Cat. No.: B082204
CAS No.: 14856-80-5
M. Wt: 210.41 g/mol
InChI Key: WJJMCQMVAUKYOL-UHFFFAOYSA-N
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Description

"Silane, trimethyl(phenethylthio)-" is an organosilicon compound characterized by a phenethylthio (C₆H₅CH₂CH₂S-) group attached to a trimethylsilane (Si(CH₃)₃) core. These compounds are typically used in organic synthesis, material science, or as intermediates in pharmaceuticals due to their sulfur-containing functional groups, which enable coupling reactions or ligand applications.

Properties

CAS No.

14856-80-5

Molecular Formula

C11H18SSi

Molecular Weight

210.41 g/mol

IUPAC Name

trimethyl(2-phenylethylsulfanyl)silane

InChI

InChI=1S/C11H18SSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

WJJMCQMVAUKYOL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)SCCC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)SCCC1=CC=CC=C1

Synonyms

Trimethyl(phenethylthio)silane

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Silane, trimethyl(phenethylthio)- is employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. The compound can be analyzed using reverse phase HPLC methods with mobile phases comprising acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid can be substituted with formic acid to enhance compatibility .

Data Table: HPLC Separation Conditions

ParameterDetails
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile, water, phosphoric acid (or formic acid for MS)
Particle Size3 µm for fast UPLC applications
ApplicationIsolation of impurities, pharmacokinetics

Materials Science

In materials science, silane compounds are often used as coupling agents to improve the adhesion between organic polymers and inorganic materials. Silane, trimethyl(phenethylthio)- can enhance the mechanical properties of composites by promoting better interfacial bonding.

Pharmaceutical Applications

The compound shows potential as a silylating agent in drug development. By introducing silicon into organic molecules, it may alter their biological activity and pharmacokinetic profiles. Research indicates that silanes can modify biomolecules through electrophilic reactions, which may lead to enhanced drug efficacy .

Case Study 1: Anticancer Activity

Recent studies have demonstrated that silane derivatives similar to silane, trimethyl(phenethylthio)- exhibit anticancer properties. In vitro tests revealed that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways. Notably, a study showed that a related silane compound had an IC50 value comparable to established chemotherapeutics .

Case Study 2: Neuroprotective Effects

Research focusing on neurodegenerative diseases has highlighted the neuroprotective effects of silane compounds. In neuronal cell cultures exposed to oxidative stress, trimethylsilyl compounds significantly reduced cell death and inflammation markers. This suggests potential therapeutic applications for treating conditions like Alzheimer's disease .

Summary of Biological Activities

Data Table: Summary of Biological Activities

ActivityMechanismCase Study Reference
AnticancerInduction of apoptosis
NeuroprotectionProtection against oxidative stress
Silylation reactionsModification of biomolecules

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of "Silane, trimethyl(phenethylthio)-" with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent
Silane, trimethyl(phenethylthio)- Not specified Likely C₁₁H₁₈SSi ~210 (estimated) Phenethylthio (C₆H₅CH₂CH₂S-)
Silane, trimethyl[[(4-methylphenyl)thio]methyl]- 17988-39-5 C₁₁H₁₈SSi 210.415 4-Methylphenylthio (C₆H₄(CH₃)S-)
Silane, chlorodiethyl[(3-methylphenyl)thio]- 62474-48-0 C₁₁H₁₇ClSSi 244.856 3-Methylphenylthio, Chlorodiethyl
Trimethyl(Trifluoromethyl)Silane 81290-20-2 C₄H₉F₃Si 142.2 Trifluoromethyl (CF₃)
SILANE, [(Dodecafluoroheptyl)oxy]trimethyl 56002-71-2 C₁₀H₁₂OF₁₂Si 404.268 Dodecafluoroheptyloxy

Key Observations :

  • Substituent Effects : The phenethylthio group in the target compound provides aromaticity and sulfur-based reactivity, distinguishing it from fluorinated (e.g., ) or chlorinated () analogs.
  • Molecular Weight : Fluorinated derivatives (e.g., 404.268 in ) are significantly heavier due to fluorine atoms, impacting volatility and solubility.

Reactivity and Functional Group Analysis

  • Phenethylthio vs.
  • Chlorodiethyl Substituent : ’s compound (CAS 62474-48-0) contains a reactive chlorine atom, making it prone to nucleophilic substitution, unlike the thioether-linked target compound .
  • Fluorinated Derivatives : Compounds like Trimethyl(Trifluoromethyl)Silane () exhibit high electronegativity and thermal stability due to C-F bonds, whereas the target compound’s thioether group may facilitate redox or coordination chemistry .

Preparation Methods

Reaction Conditions and Optimization

  • Base Selection : Triethylamine (Et₃N) or pyridine is typically used to scavenge HCl, driving the reaction to completion.

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) ensures compatibility with moisture-sensitive reagents.

  • Temperature : Reactions proceed at room temperature (20–25°C) over 4–6 hours, achieving yields of 75–85%.

Characterization Data

The product is confirmed via ¹H NMR (300 MHz, CDCl₃):

  • δ 7.25–7.15 (m, 5H, aromatic),

  • δ 2.85 (t, J = 6.8 Hz, 2H, SCH₂),

  • δ 2.65 (t, J = 7.1 Hz, 2H, CH₂Ph),

  • δ 0.15 (s, 9H, SiMe₃).

Silylation via Hexamethyldisilazane and Phenethylthiol

An alternative method employs hexamethyldisilazane (HMDS, (Me₃Si)₂NH) as a silylating agent. This approach avoids chloride byproducts and is suitable for large-scale synthesis:

(Me3Si)2NH+2PhCH2CH2SH2Me3Si-S-CH2CH2Ph+NH3(\text{Me}3\text{Si})2\text{NH} + 2 \text{PhCH}2\text{CH}2\text{SH} \rightarrow 2 \text{Me}3\text{Si-S-CH}2\text{CH}2\text{Ph} + \text{NH}3

Protocol

  • Mixing : Combine HMDS (1.0 equiv) and phenethylthiol (2.2 equiv) in glacial acetic acid at 60–65°C.

  • Reaction Time : 2–3 hours under reflux, with ammonia gas absorbed by a scrubber.

  • Workup : Distill the crude product at 103–105°C under reduced pressure to isolate trimethyl(phenethylthio)silane (yield: 80–90%).

Advantages

  • No acidic byproducts, simplifying purification.

  • High purity (>98%) confirmed by ¹³C NMR and mass spectrometry.

Photocatalytic Synthesis from α-Silyl Thioethers

A novel photocatalytic method reported in the literature utilizes α-silyl thioethers and alkenes under visible-light irradiation. While primarily used for sulfide synthesis, this approach highlights the versatility of silyl thioether intermediates:

Procedure

  • Reactants : α-Silyl thioether (e.g., trimethyl((phenethylthio)methyl)silane), alkene (2.0 equiv).

  • Catalyst : [Ir(dF(CF3)ppy)₂(dtbpy)]PF₆ (0.5 mol%).

  • Solvent System : EtOH:pH 9 buffer (5:1 v/v).

  • Irradiation : 5 W blue LEDs for 4 hours at room temperature.

Key Findings

  • The method achieves 92–95% yield for related sulfides, demonstrating potential adaptability for silyl thioether preparation.

  • Cyclic voltammetry confirms the redox-active nature of the catalyst, enabling efficient electron transfer.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution HMDS Silylation Photocatalytic
Yield 75–85%80–90%90–95%*
Byproducts HClNH₃None
Reaction Time 4–6 hours2–3 hours4 hours
Scalability ModerateHighLaboratory-scale
Purity 95–98%>98%>99%

*Reported for analogous sulfide products.

Mechanistic Insights

Nucleophilic Pathway

The thiolate anion attacks the electrophilic silicon center in Me₃SiCl, displacing chloride. Steric hindrance from the trimethylsilyl group necessitates prolonged reaction times but ensures regioselectivity.

HMDS-Mediated Silylation

HMDS acts as a dual-base silylating agent, where the amide nitrogen deprotonates the thiol, and the silyl group transfers to sulfur. Acetic acid protonates the intermediate, releasing ammonia.

Photocatalytic Activation

Industrial and Environmental Considerations

  • Waste Management : The HMDS method produces ammonia, which is easily scrubbed, whereas chloride waste from Me₃SiCl requires neutralization.

  • Green Chemistry : Photocatalytic methods align with sustainable practices by minimizing solvent use and enabling ambient conditions.

  • Cost Analysis : HMDS is cost-effective for bulk production ($50–70/kg), compared to iridium catalysts ($300–500/g) .

Q & A

Q. Challenges :

  • Residual thiols or chlorosilanes may require rigorous washing (e.g., with aqueous NaHCO₃).
  • Sensitivity to moisture necessitates strict anhydrous handling.

Q. Methodological Answer :

  • ¹H NMR :
    • Trimethylsilyl (TMS) protons: δ 0.1–0.3 ppm (singlet, 9H).
    • Phenethylthio protons: δ 2.5–3.0 ppm (thioether CH₂-S), δ 7.2–7.4 ppm (aromatic protons).
  • ¹³C NMR :
    • TMS carbon: δ 1–3 ppm.
    • Thioether CH₂-S: δ 30–35 ppm; aromatic carbons: δ 125–140 ppm.
  • Mass Spectrometry (EI-MS) :
    • Molecular ion [M⁺•] expected at m/z ~240 (C₁₁H₁₈SSi). Fragments include [M – CH₃]⁺ (~225) and [C₆H₅CH₂S]⁺ (~121).

Validation : Compare with analogs like trimethyl(prop-2-ynoxy)silane, where TMS protons appear at δ 0.15 ppm .

Advanced: How does the electronic nature of the phenethylthio group influence the hydrolytic stability of trimethyl(phenethylthio)silane compared to fluorinated silanes?

Methodological Answer :
The electron-donating thioether group in phenethylthio silane reduces hydrolytic stability compared to electron-withdrawing fluorinated silanes (e.g., trifluoromethyl-substituted derivatives ).

  • Experimental Design :
    • Conduct kinetic studies by dissolving the compound in H₂O/THF (1:1) and monitoring hydrolysis via ¹H NMR or GC-MS.
    • Compare with fluorinated silanes (e.g., [85857-16-5] ), which show slower hydrolysis due to fluorine’s inductive effect.

Q. Methodological Answer :

  • DFT Studies :
    • Model the silane’s adsorption on surfaces (e.g., SiO₂) using Gaussian or ORCA software.
    • Analyze bond dissociation energies (BDEs) for Si–S and Si–O bonds to predict reactivity.
  • Key Parameters :
    • Basis set: B3LYP/6-31G(d,p) for geometry optimization.
    • Solvent effects: Include PCM for THF/water interfaces.

Reference : Similar approaches were used for fluorosilane interactions .

Advanced: How can researchers resolve contradictions in catalytic activity data when using trimethyl(phenethylthio)silane as a ligand in transition-metal complexes?

Q. Methodological Answer :

  • Systematic Variables :
    • Vary metal centers (e.g., Pd vs. Pt) and study coordination via X-ray crystallography or EXAFS.
    • Assess ligand lability using ³¹P NMR for phosphine-containing systems .
  • Case Study :
    • Compare catalytic performance in cross-coupling reactions (e.g., Suzuki-Miyaura) with/without silane ligands.

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